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Compound of Interest |

4-Chloro-3',5"-
Compound Name:
dimethylbenzophenone
CAS No.: 844885-03-6
Cat. No.: B1349882

Executive Summary

4-Chloro-3',5'-dimethylbenzophenone (CAS: 844885-03-6) represents a "privileged scaffold"
in both pharmaceutical synthesis and polymer engineering. Its industrial value is derived from
its dual-functionality:

» Electrophilic Aryl Chloride: A handle for Palladium-catalyzed cross-coupling (Suzuki,
Buchwald-Hartwig), essential for diversifying drug libraries.

» Photoactive Diaryl Ketone: A Type Il photoinitiator core capable of hydrogen abstraction,
used in UV-curable coatings and high-performance photopolymers.

This guide provides validated protocols for the synthesis, functionalization, and formulation of
this compound, bridging the gap between raw chemical synthesis and high-value application.

Chemical Identity & Properties
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Property Specification

IUPAC Name (4-chlorophenyl)(3,5-dimethylphenyl)methanone
CAS Number 844885-03-6

Molecular Formula C1sH13CIO

Molecular Weight 244.72 g/mol

Appearance Off-white to pale yellow crystalline powder

Soluble in Toluene, DCM, THF; Insoluble in

Solubility
Water
Aryl Chloride (
Key Functional Groups -position), Diaryl Ketone, Methyl (

-positions)

Protocol A: Scalable Synthesis (Friedel-Crafts
Acylation)

Objective: Produce high-purity (>98%) 4-Chloro-3',5'-dimethylbenzophenone on a multi-
gram scale. Mechanism: Electrophilic aromatic substitution.[1][2] The 3,5-dimethyl substitution
on the benzene ring activates the substrate, directing the acyl group to the para position
(sterically favored) or ortho position relative to the methyls. However, due to symmetry in m-
xylene, the primary product is the desired benzophenone.

Reagents

» Substrate:m-Xylene (1,3-Dimethylbenzene) [Excess as solvent/reactant]
e Acylating Agent: 4-Chlorobenzoyl chloride (1.0 equiv)
e Catalyst: Aluminum Chloride (AICI3), anhydrous (1.1 equiv)

e Quench: Ice water / Conc. HCI
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Step-by-Step Methodology

e Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser,
pressure-equalizing addition funnel, and an inert gas (N2/Ar) inlet. Connect the outlet to a
caustic scrubber (NaOH trap) to neutralize HCI gas.

o Catalyst Suspension: Charge the flask with AICIs (14.6 g, 110 mmol) and Dichloromethane
(DCM, 100 mL). Cool to 0-5°C using an ice bath.

o Acyl Chloride Addition: Dissolve 4-Chlorobenzoyl chloride (17.5 g, 100 mmol) in 20 mL DCM.
Add this solution dropwise to the AICIs suspension over 30 minutes. Observation: The
mixture will turn yellow/orange as the acylium ion complex forms.

e Substrate Addition: Add ** m-Xylene (11.6 g, 110 mmol)** dropwise, maintaining the internal
temperature below 10°C to prevent isomerization.

» Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2
hours. If TLC indicates incomplete conversion, heat to reflux (40°C) for 1 hour.

e Quench: Pour the reaction mixture slowly into a beaker containing 200 g crushed ice and 20
mL conc. HCI. Caution: Exothermic reaction.

o Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
Combine organics, wash with saturated NaHCOs (to remove acid) and Brine. Dry over
anhydrous MgSOea.

 Purification: Concentrate via rotary evaporation. Recrystallize the crude solid from hot
Ethanol/Hexane (1:4) to yield off-white crystals.

Target Yield: 85—-92% Validation:

H NMR (CDCls):
2.35 (s, 6H, Ar-CHs), 7.20 (s, 1H), 7.45 (d, 2H), 7.75 (d, 2H).

Protocol B: Pharmaceutical Functionalization
(Buchwald-Hartwig)
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Application: Synthesis of CNS-active agents or kinase inhibitors. The chloro-group is replaced
with a secondary amine. Challenge: Aryl chlorides are less reactive than bromides/iodides.
Specialized phosphine ligands are required.

Reagents

e Substrate: 4-Chloro-3',5'-dimethylbenzophenone (1.0 equiv)
e Nucleophile: Morpholine (or target amine) (1.2 equiv)

o Catalyst: Pdz(dba)s (2 mol%)

e Ligand: XPhos or BINAP (4 mol%)

e Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

e Solvent: Toluene (anhydrous, degassed)

Step-by-Step Methodology

« Inert Environment: In a glovebox or under strict Schlenk conditions, charge a reaction vial
with the Substrate (244 mg, 1 mmol), Pdz(dba)s (18 mg), XPhos (19 mg), and NaOtBu (144

mg).

e Solvation: Add Toluene (5 mL) and Morpholine (105 pL). Seal the vial with a crimp
cap/septum.

» Reaction: Heat the block to 100°C for 12—-18 hours.
o Note: The solution typically turns dark red/brown (active Pd cycle).
e Monitoring: Check TLC (20% EtOAc in Hexane). The starting material spot (high R

) should disappear, replaced by a fluorescent amine product.

o Workup: Cool to RT. Filter through a pad of Celite to remove palladium black. Rinse with
EtOAc.

¢ Purification: Flash column chromatography (Silica gel, Gradient 0
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30% EtOAc/Hexane).

Protocol C: UV-Curing Formulation (Materials
Science)

Application: Use as a Type Il Photoinitiator for UV-curable inks or wood coatings. Mechanism:
The benzophenone derivative (in excited triplet state) abstracts a hydrogen from a co-initiator

(amine), generating radicals that initiate polymerization of acrylates.

Formulation Table

Component Function Weight %
Epoxy Acrylate Oligomer Backbone Resin 45%
TPGDA (Tripropylene glycol

) (Tripropy i Reactive Diluent 40%
diacrylate)
4-Chloro-3',5'- o

) Photoinitiator 4%
dimethylbenzophenone
MDEA (N- . .

) ) Co-initiator (Synergist) 6%

Methyldiethanolamine)
Tego Glide 410 Leveling Agent 0.5%

Testing Protocol

Mixing: Dissolve the benzophenone derivative in TPGDA at 40°C until clear. Add the
oligomer and amine synergist. Mix under high shear (2000 rpm) for 10 mins.

Application: Draw down a 12-micron film on a Leneta opacity chart.

Curing: Pass under a Medium Pressure Mercury Lamp (300 W/in) at a conveyor speed of 20
m/min.

Assessment:

o Tack-Free Time: Touch test immediately after exit.
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o Solvent Resistance: MEK (Methyl Ethyl Ketone) double rubs. Target >200 rubs.

Visualization of Workflows
Diagram 1: Synthetic & Application Pathways

This diagram illustrates the divergent utility of the scaffold: from raw synthesis to final drug or
polymer application.
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Caption: Divergent synthesis workflow transforming raw aromatics into pharmaceutical actives
or crosslinked polymers.

Diagram 2: Type Il Photoinitiation Mechanism

This diagram details the specific mechanism when used in Protocol C.
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Caption: Mechanism of Type Il photoinitiation involving hydrogen abstraction from an amine

synergist.[3]

Safety & Handling (E-E-A-T)

Hazard Classification: Skin Irrit. 2, Eye Irrit.[4] 2A, STOT SE 3.

Handling: The Friedel-Crafts synthesis involves Aluminum Chloride, which reacts violently
with water to release HCI gas. All glassware must be oven-dried.

Waste: Palladium catalysts (Protocol B) are heavy metals and must be segregated for

reclamation.
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o Storage: Store the benzophenone derivative in amber vials at room temperature. It is stable
but light-sensitive over long durations.
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e Photoinitiator Mechanisms: Fouassier, J. P., & Lalevée, J. (2014). "Photoinitiators for
Polymer Synthesis: Scope, Reactivity, and Efficiency." Wiley-VCH.

o Safety Data: Thermo Fisher Scientific. (2021).[5] Safety Data Sheet: 4-Chlorobenzophenone.
(Note: Analogous handling for dimethyl derivative).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Friedel—Crafts reaction - Wikipedia [en.wikipedia.org]

2. Page loading... [wap.guidechem.com]

3. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog
[polymerinnovationblog.com]

4. fishersci.com [fishersci.com]

5. mdpi.com [mdpi.com]

To cite this document: BenchChem. [Technical Guide: Industrial Utilization of 4-Chloro-3',5'-
dimethylbenzophenone]. BenchChem, [2026]. [Online PDF]. Available at:

© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://www.mdpi.com/2073-4360/13/11/1801
https://www.benchchem.com/product/b1349882?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Friedel%E2%80%93Crafts_reaction
https://wap.guidechem.com/encyclopedia/4-chlorobenzophenone-dic2948.html
https://polymerinnovationblog.com/uv-curing-part-three-free-radical-photoinitiators/
https://polymerinnovationblog.com/uv-curing-part-three-free-radical-photoinitiators/
https://www.fishersci.com/store/msds?partNumber=AC109065000&productDescription=4-CHLORO-3%2C5-DIMETHYLPHE+500GR&vendorId=VN00032119&countryCode=US&language=en
https://www.mdpi.com/2073-4360/13/11/1801
https://www.benchchem.com/product/b1349882#industrial-applications-of-4-chloro-3-5-dimethylbenzophenone-derivatives
https://www.benchchem.com/product/b1349882#industrial-applications-of-4-chloro-3-5-dimethylbenzophenone-derivatives
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1349882?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

[https://www.benchchem.com/product/b1349882#industrial-applications-of-4-chloro-3-5-
dimethylbenzophenone-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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